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Compound of Interest

Compound Name: 4-Chloro-2-(morpholin-4-yl)phenol

CAS No.: 41536-45-2

Cat. No.: B13998106

Get Quote

Technical Monograph: 4-Chloro-2-(morpholin-4-
yl)phenol
Chemical Identity & Structural Specifications
This section provides the definitive machine-readable identifiers for the compound. These

strings are generated based on the IUPAC-defined connectivity: a phenol core substituted at

the ortho position (C2) with a morpholine ring and at the para position (C4) with a chlorine

atom.
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Identifier Type String / Value

IUPAC Name 4-Chloro-2-(morpholin-4-yl)phenol

Canonical SMILES Oc1ccc(Cl)cc1N2CCOCC2

Isomeric SMILES Oc1ccc(Cl)cc1N2CCOCC2

InChI String
InChI=1S/C10H12ClNO2/c11-8-1-2-10(13)9(7-

8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2

InChIKey Computed (Standard)

Molecular Formula C₁₀H₁₂ClNO₂

Molecular Weight 213.66 g/mol

Physicochemical Profile (Predicted)
Property Value Significance

LogP (Octanol/Water) ~2.1
Moderate lipophilicity; likely

CNS permeable if MW is low.

pKa (Phenol -OH) ~8.5

Slightly more acidic than

phenol (9.95) due to electron-

withdrawing Cl, but modulated

by the ortho-morpholine.

H-Bond Donors 1 The phenolic hydroxyl group.

H-Bond Acceptors 3
Phenolic oxygen, Morpholine

nitrogen, Morpholine oxygen.

Synthetic Methodologies
The synthesis of 4-Chloro-2-(morpholin-4-yl)phenol requires navigating the competing

reactivity of the phenol and the desired substitution pattern. Two primary routes are

recommended: Cyclization of the Aniline Precursor (Classic/Robust) and Pd-Catalyzed

Buchwald-Hartwig Amination (Modern/Convergent).
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Route A: The "Aniline Cyclization" Protocol
(Recommended)
This method is preferred for scale-up as it avoids expensive transition metal catalysts and uses

the stable precursor 2-amino-4-chlorophenol.

Reaction Logic
We utilize the nucleophilicity of the primary amine at the ortho position to perform a double

alkylation with bis(2-chloroethyl) ether. The phenolic -OH is less nucleophilic under the specific

pH conditions, or can be transiently protected if yield suffers.

Step-by-Step Protocol
Reagents:

Substrate: 2-Amino-4-chlorophenol (1.0 eq)

Cyclizing Agent: Bis(2-chloroethyl) ether (1.2 eq)

Base: Potassium Carbonate (

, 3.0 eq) or DIPEA

Solvent: DMF or Diglyme (High boiling point required)

Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein acceleration)

Procedure:

Dissolution: Charge a round-bottom flask with 2-amino-4-chlorophenol and DMF.

Activation: Add

and KI. Stir at room temperature for 15 minutes.

Addition: Add bis(2-chloroethyl) ether dropwise.

Reflux: Heat the mixture to 100–110°C for 12–16 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc 7:3).
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Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x).[1]

Purification: Wash organics with brine, dry over

.[1] Purify via flash column chromatography (Silica gel).

Route B: Buchwald-Hartwig Cross-Coupling
This route is ideal if 2-bromo-4-chlorophenol is the available starting material.

Pre-step: Protect the phenol (e.g., TBS or Methyl ether) to prevent catalyst poisoning.

Coupling: React Protected-2-bromo-4-chlorophenol + Morpholine using

/ BINAP and

.

Deprotection: Remove the protecting group (e.g., TBAF for silyl,

for methyl) to yield the target.

Visualizing the Synthetic Workflow
The following diagram illustrates the logic flow for Route A (Cyclization) and the decision matrix

for Route B.

Precursor:
2-Amino-4-chlorophenol

Transition State:
Double Alkylation

Heat (110°C)

Bis(2-chloroethyl)ether
+ K2CO3 / KI

TARGET:
4-Chloro-2-(morpholin-4-yl)phenol

Cyclization

Precursor:
2-Bromo-4-chlorophenol

Protection Step
(TBS-Cl / Imidazole)

Pd-Catalysis
(Morpholine, Pd2(dba)3)

Buchwald-Hartwig Deprotection
(TBAF)
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Figure 1: Comparative synthetic pathways. Route A (Top) utilizes cyclization of the amine;

Route B (Bottom) utilizes Pd-catalyzed cross-coupling.

Medicinal Chemistry Applications
This scaffold is not merely an intermediate; it is a "privileged structure" fragment.[2]

Kinase Inhibitor Design
The 2-morpholinophenol motif mimics the hinge-binding region of ATP in certain kinase

pockets.

Morpholine Role: Solubilizing group that often points towards the solvent front or interacts

with specific residues (e.g., Aspartate) via the ether oxygen.

Phenol Role: The -OH group often forms a critical hydrogen bond with the kinase hinge

region (e.g., in EGFR or VEGFR inhibitors).

Chlorine Role: Fills hydrophobic pockets and provides a handle for Suzuki couplings to

extend the molecule into the "back pocket" of the enzyme.

Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of ~213 Da, this molecule is an ideal "fragment."

Ligand Efficiency: High. It possesses distinct vectors for growth (the phenol oxygen and the

chlorine position).

Solubility: The morpholine ring ensures the fragment remains soluble at high concentrations

required for NMR or X-ray crystallographic screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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